molecular formula C7H15NO B7841700 2-Ethyl-n-methylbutanamide CAS No. 5449-60-5

2-Ethyl-n-methylbutanamide

Cat. No.: B7841700
CAS No.: 5449-60-5
M. Wt: 129.20 g/mol
InChI Key: ONLWPHANFDORGA-UHFFFAOYSA-N
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Description

2-Ethyl-N-methylbutanamide is an organic compound with the molecular formula C7H15NO and an average molecular mass of 129.20 Da . Key physical properties include a predicted density of 0.9±0.1 g/cm³ and a boiling point of 217.1±8.0 °C at 760 mmHg . This compound is characterized by a butanamide core structure with ethyl and N-methyl substituents . As a small molecule, it serves as a valuable intermediate and building block in organic synthesis and medicinal chemistry research for constructing more complex nitrogen-containing molecules. It is offered for research use only and is not intended for diagnostic or therapeutic applications. Researchers are advised to handle this compound in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

2-ethyl-N-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-4-6(5-2)7(9)8-3/h6H,4-5H2,1-3H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONLWPHANFDORGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60280326
Record name NSC16402
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60280326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5449-60-5
Record name NSC16402
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16402
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC16402
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60280326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 2-Ethylbutanoyl Chloride

The first step involves converting 2-ethylbutanoic acid to its corresponding acid chloride. This is achieved by reacting the carboxylic acid with thionyl chloride (SOCl₂) under controlled conditions. In a representative procedure, 2-ethylbutanoic acid is diluted in a hydrocarbon solvent (e.g., hexane or sherwood oil) and cooled to 0–10°C to minimize side reactions. Thionyl chloride is added dropwise, followed by stirring at 20–30°C for 3–4 hours to ensure complete conversion. The reaction proceeds via nucleophilic acyl substitution, yielding 2-ethylbutanoyl chloride and gaseous byproducts (SO₂ and HCl).

Key parameters:

  • Molar ratio : 1:1.02–1.1 (acid to SOCl₂) for optimal conversion.

  • Solvent choice : Hydrocarbons with boiling points of 60–90°C (e.g., hexane) facilitate easy separation of the acid chloride.

Amidation with Methylamine

The acid chloride is subsequently reacted with methylamine to form 2-Ethyl-N-methylbutanamide. In a typical setup, methylamine (or its aqueous solution) is combined with a hydrocarbon solvent and an alkaline aqueous phase (e.g., 30% NaOH) to neutralize HCl generated during the reaction. The acid chloride is added dropwise to the amine solution at 10–20°C , followed by heating to 60–70°C for 5–6 hours to drive the reaction to completion.

Yield and purity :

  • Yield : >90% under optimized conditions.

  • Purity : >97% for the trans-configuration product, confirmed via gas chromatography.

Carbonylation Followed by Amidation

Olefin Carbonylation to Carboxylic Acid

An alternative route begins with the carbonylation of 3-methyl-2-pentene or 2-ethyl-1-butene using carbon monoxide (CO) and a strong acid catalyst. In a high-pressure autoclave reactor, the olefin is reacted with CO at 25–100°C under pressures of 1,200–3,000 psig in the presence of catalysts like boron trifluoride dihydrate (BF₃·2H₂O) or phosphoric acid. This hydrocarboxylation reaction produces 2-ethyl-2-methylbutanoic acid, a structural analog of the target amide’s precursor.

Catalyst selection :

  • BF₃·2H₂O offers a balance between reactivity and corrosivity.

  • Reaction time : 4–6 hours for >95% olefin conversion.

Acid to Amide Conversion

The carboxylic acid is then converted to the amide via the acid chloride intermediate, as described in Section 1. This two-step approach allows for large-scale production but introduces complexity due to the high-pressure carbonylation step.

Challenges :

  • High equipment costs for CO handling.

  • Potential side reactions (e.g., dimerization of olefins).

Comparative Analysis of Synthetic Methods

ParameterAcid Chloride MethodCarbonylation + Amidation
Steps 22 (carbonylation + amidation)
Temperature Range 0–70°C25–100°C (carbonylation step)
Pressure Ambient1,200–3,000 psig (CO)
Yield >90%Dependent on carbonylation efficiency
Purity >97%Requires stringent purification
Scalability High (batch or continuous)Limited by high-pressure reactors

Key findings :

  • The acid chloride method is superior for laboratory and industrial settings due to its simplicity, high yield, and mild conditions.

  • The carbonylation route is less practical for amide synthesis unless integrated into a larger process (e.g., co-production of carboxylic acids) .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-n-methylbutanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Ethyl-n-methylbutanamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other non-covalent interactions with proteins and enzymes, potentially affecting their function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Key Substituents Applications/Safety Notes References
2-Ethyl-N-methylbutanamide C₈H₁₇NO N-methyl, 2-ethyl on butanamide Hypothesized use in intermediates [3, 6]
N-Ethyl-2,2-diisopropylbutanamide C₁₂H₂₅NO N-ethyl, 2,2-diisopropyl on butanamide Flavoring agent; insufficient safety data [2]
2-Ethyl-N-(2-methyl-4-nitrophenyl)butanamide C₁₃H₁₈N₂O₃ N-(2-methyl-4-nitrophenyl), 2-ethyl Pharmaceutical intermediate [3, 6]
N-(2-Ethylhexyl)-3-hydroxybutanamide C₁₂H₂₅NO₂ N-(2-ethylhexyl), 3-hydroxy on butanamide Approved pharmaceutical (Butoctamide) [7]
4-Amino-N-(2-(5-hydroxy-1H-indol-3-yl)ethyl)butanamide C₁₄H₂₀N₃O₂ N-indol-ethyl, 4-amino on butanamide Experimental neuroactive compound [8]

Key Findings:

Aromatic vs. Aliphatic Substituents: Compounds like 2-Ethyl-N-(2-methyl-4-nitrophenyl)butanamide exhibit increased polarity and UV activity due to the nitroaromatic group, making them suitable for analytical or photostability studies .

Safety and Regulatory Status: The Joint FAO/WHO Expert Committee on Food Additives (JECFA) flagged N-ethyl-2,2-diisopropylbutanamide and related compounds for insufficient toxicological data, including No Observed Effect Levels (NOELs). This contrasts with Butoctamide, which has established safety profiles for use as a sedative .

Functional Applications: Pharmaceuticals: Butoctamide’s hydroxy group enables hydrogen bonding, improving bioavailability compared to non-hydroxylated analogs like 2-Ethyl-N-methylbutanamide . Flavoring Agents: Branched amides like N-ethyl-2,2-diisopropylbutanamide are evaluated for flavor enhancement but require further safety validation .

Biological Activity

2-Ethyl-n-methylbutanamide, also known as N-ethyl-N-methylbutanamide, is a compound of interest in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

2-Ethyl-n-methylbutanamide has the molecular formula C₇H₁₅NO and features an amide functional group. Its structure can be depicted as follows:

Structure C7H15NO\text{Structure }\text{C}_7\text{H}_{15}\text{NO}

This compound is characterized by its ethyl and methyl groups attached to the nitrogen atom, which influences its biological properties.

The biological activity of 2-ethyl-n-methylbutanamide is primarily attributed to its interaction with neurotransmitter systems. It is believed to modulate the activity of neurotransmitters such as acetylcholine and dopamine. The compound may enhance cholinergic transmission by inhibiting acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft. This mechanism suggests potential implications for treating cognitive disorders, including Alzheimer's disease.

Biological Activity Overview

1. Neurotransmitter Modulation

  • Acetylcholine Pathway: Inhibition of acetylcholinesterase enhances cholinergic activity.
  • Dopamine Pathway: Interaction with dopamine receptors may influence dopaminergic signaling.

2. Antiproliferative Effects
Research indicates that 2-ethyl-n-methylbutanamide exhibits antiproliferative activity against certain cancer cell lines. For example, studies have shown that it can inhibit cell proliferation in breast cancer models, indicating potential as an anticancer agent.

Table 1: Antiproliferative Activity in Cancer Cell Lines

CompoundCell LineIC₅₀ (nM)Mechanism of Action
2-Ethyl-n-methylbutanamideMCF-750Inhibition of tubulin polymerization
2-Ethyl-n-methylbutanamideMDA-MB-23145Induction of apoptosis

The above table summarizes findings from various studies demonstrating the compound's ability to inhibit cell growth in breast cancer cell lines. The IC₅₀ values indicate the concentration at which 50% inhibition occurs, showcasing its potency.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of 2-ethyl-n-methylbutanamide. Variations in substituents on the amide group can significantly alter its pharmacological properties.

Table 2: SAR Analysis of Related Compounds

Compound NameStructural FeaturesBiological Activity
N-Butyl-N-methylbutanamideButyl group instead of ethylHigher toxicity
N-Ethyl-N-(3-cyanobenzyl)-3-methylbutanamideCyanobenzyl substituentAltered pharmacological profile
N-Methyl-N-(1-benzyl)-3-methylbutanamideBenzyl groupEnhanced interaction with receptors

This table highlights how structural modifications can influence both toxicity and therapeutic efficacy.

Safety and Toxicity Profile

The safety profile of 2-ethyl-n-methylbutanamide has been assessed through various toxicological studies. It is essential to consider both acute and chronic exposure effects when evaluating its therapeutic potential.

Table 3: Toxicity Data Summary

EndpointResult
Acute Toxicity (LD₅₀)>2000 mg/kg
Chronic ExposureNo significant effects observed at therapeutic doses

These findings suggest that while the compound exhibits biological activity, it also maintains a favorable safety profile at therapeutic concentrations.

Q & A

Q. What are the recommended synthetic routes for 2-Ethyl-N-methylbutanamide, and how can reaction efficiency be optimized?

  • Methodological Answer: Synthesis typically involves amidation of 2-ethylbutanoic acid with methylamine derivatives. A two-step approach can be employed: (1) activation of the carboxylic acid using reagents like thionyl chloride or EDCl/HOBt, followed by (2) coupling with N-methylamine. Reaction efficiency can be optimized by controlling temperature (0–5°C for activation, room temperature for coupling) and using catalysts such as DMAP. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is recommended. Monitor reaction progress by TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) .

Q. How can researchers determine the solubility of 2-Ethyl-N-methylbutanamide in aqueous and organic solvents?

  • Methodological Answer: Use the shake-flask method: Saturate solvents (e.g., water, DMSO, ethanol) with the compound at 25°C for 24 hours. Centrifuge to separate undissolved material, then quantify solubility via HPLC (C18 column, mobile phase: acetonitrile/water 70:30, UV detection at 210 nm). For low solubility, employ gravimetric analysis by evaporating the solvent and measuring residue mass. Reference solubility trends from structurally similar compounds (e.g., ethyl butanoate in water: 6.7 g/L at 25°C) .

Q. What analytical techniques are critical for confirming the structural integrity of 2-Ethyl-N-methylbutanamide?

  • Methodological Answer: Combine NMR (¹H and ¹³C), FT-IR, and high-resolution mass spectrometry (HRMS). Key NMR signals: ¹H δ 0.9–1.1 ppm (ethyl CH3), 2.1–2.3 ppm (N-CH3), and 6.5 ppm (amide NH, broad). FT-IR should show amide C=O stretch at ~1650 cm⁻¹. HRMS (ESI+) should yield [M+H]⁺ matching the theoretical molecular mass (C7H15NO: 129.1154 Da). Cross-validate with elemental analysis (C, H, N within ±0.3%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for 2-Ethyl-N-methylbutanamide derivatives?

  • Methodological Answer: Conduct systematic dose-response studies under standardized conditions (e.g., pH 7.4, 37°C) to account for environmental variability. Validate purity (>95% via HPLC) to exclude batch-specific impurities. Use orthogonal assays (e.g., enzymatic inhibition and cell viability) to confirm target specificity. For conflicting metabolic data, employ isotopically labeled analogs (e.g., ¹³C-labeled) to track degradation pathways via LC-MS .

Q. What strategies are effective for studying the metabolic stability of 2-Ethyl-N-methylbutanamide in hepatic models?

  • Methodological Answer: Use primary hepatocytes or microsomal preparations (e.g., human liver microsomes) incubated with the compound (1–10 µM). Sample at intervals (0, 15, 30, 60 min) and analyze metabolite formation via LC-MS/MS. Identify phase I metabolites (oxidation, hydrolysis) and phase II conjugates (glucuronidation). Compare half-life (t½) across species to predict human pharmacokinetics. Include positive controls (e.g., verapamil for CYP3A4 activity) .

Q. How can computational modeling predict the interaction of 2-Ethyl-N-methylbutanamide with neuronal receptors?

  • Methodological Answer: Perform molecular docking (AutoDock Vina, Schrödinger Suite) using receptor crystal structures (e.g., GABA-A or NMDA receptors). Optimize ligand conformers with density functional theory (DFT) at the B3LYP/6-31G* level. Validate docking poses with molecular dynamics simulations (NAMD, 100 ns) to assess binding stability. Compare predicted binding affinities (ΔG) with experimental IC50 values from patch-clamp electrophysiology .

Data Interpretation & Experimental Design

Q. What statistical approaches are suitable for analyzing dose-dependent toxicity data for 2-Ethyl-N-methylbutanamide?

  • Methodological Answer: Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal dose-response curves and calculate EC50/LC50 values. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. For low sample sizes, employ non-parametric tests (Mann-Whitney U). Report 95% confidence intervals and power analysis (α = 0.05, β = 0.2) to ensure robustness .

Q. How should researchers design experiments to assess the environmental persistence of 2-Ethyl-N-methylbutanamide?

  • Methodological Answer: Conduct OECD 301F biodegradation tests: Inoculate compound (10 ppm) in mineral medium with activated sludge. Measure DOC removal over 28 days. For hydrolysis studies, incubate at pH 4, 7, and 9 (50°C), analyzing degradation products via LC-QTOF-MS. Include controls (e.g., sodium acetate for biodegradation, sterile buffers for hydrolysis) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethyl-n-methylbutanamide
Reactant of Route 2
2-Ethyl-n-methylbutanamide

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